3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile: Physicochemical Profiling, Synthesis, and High-Throughput Screening Applications
3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile: Physicochemical Profiling, Synthesis, and High-Throughput Screening Applications
Executive Summary
In the landscape of modern drug discovery, fragment-based and high-throughput screening (HTS) libraries rely heavily on privileged scaffolds that offer both structural stability and versatile binding kinetics. 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile (CAS: 418790-62-2)[1] is a highly relevant small molecule within this domain. Isoxazole-4-carbonitrile derivatives are recognized for their diverse biological activities, serving as bioisosteres for amides and esters while modulating targeted kinases and transcription factors.
This technical whitepaper provides an in-depth guide on the physicochemical properties, synthetic methodologies, and the specific application of this compound in AlphaScreen-based biochemical assays, emphasizing the causality behind experimental design and self-validating assay protocols.
Physicochemical Profiling & Drug-Likeness
The structural architecture of 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile combines an isoxazole core with a 4-ethoxy ether and a carbonitrile group. These features dictate its solubility, permeability, and interaction potential within biological assays.
Quantitative Chemical Properties
| Property | Value |
| Chemical Name | 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile |
| CAS Registry Number | 418790-62-2[1] |
| Molecular Formula | C12H10N2O2[1] |
| Molecular Weight | 214.22 g/mol [1] |
| SMILES String | CCOC1=CC=C(C=C1)C2=NOC=C2C#N[1] |
| Hydrogen Bond Donors (HBD) | 0 |
| Hydrogen Bond Acceptors (HBA) | 4 (N, N, O, O) |
| Lipinski Rule of Five | Fully Compliant (Lead-like fragment) |
Mechanistic Insight: The molecular weight of 214.22 g/mol and the absence of hydrogen bond donors make this compound an excellent candidate for fragment-based drug design (FBDD). The isoxazole ring provides improved metabolic stability against enzymatic cleavage compared to traditional ester linkages. Furthermore, the incorporation of the 4-ethoxy group increases the molecule's lipophilicity, which enhances cell permeability but necessitates careful monitoring of aqueous solubility (e.g., using DMSO stocks) during in vitro assay preparation.
Synthesis Strategy
The construction of the isoxazole-4-carbonitrile core is classically achieved through multicomponent condensations or 1,3-dipolar cycloadditions.
In a highly efficient, environmentally benign multicomponent approach, an aryl aldehyde (such as 4-ethoxybenzaldehyde) is reacted with malononitrile and hydroxylamine hydrochloride[2].
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Causality of the Reaction: This one-pot reaction is often catalyzed by basic media or deep eutectic solvents (e.g., glycerol/K2CO3). The base facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile. Subsequent nucleophilic attack by hydroxylamine, followed by cyclization and aromatization, yields the thermodynamically stable isoxazole ring[3].
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Alternatively, the in situ generation of nitrile oxides from aromatic aldoximes, followed by cycloaddition with propiolonitriles, provides high regioselectivity for the 3,5-disubstituted isoxazole architecture[4].
High-Throughput Screening (HTS): The AlphaScreen Platform
3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile has been extensively utilized in primary HTS campaigns, specifically in.
The Causality of AlphaScreen Technology
AlphaScreen is a bead-based, non-radioactive, homogeneous proximity assay. The technology relies on highly amplified oxygen channeling[5].
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Excitation: Donor beads contain a photosensitizer (phthalocyanine). Upon laser excitation at 680 nm, the photosensitizer converts ambient oxygen to a highly reactive singlet oxygen ( 1O2 ) state[6].
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Diffusion: This singlet oxygen has a half-life of ~4 microseconds and can diffuse up to 200 nm in an aqueous solution[6].
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Emission: If a biomolecular interaction (e.g., target protein binding) brings an Acceptor bead within this 200 nm radius, the singlet oxygen reacts with a thioxene derivative within the Acceptor bead. This triggers a chemiluminescent cascade that emits a measurable light signal at 520–620 nm[7].
Because the assay requires no wash steps (homogeneous), it minimizes experimental variability and allows for extreme miniaturization (e.g., 1536-well formats), making it the gold standard for screening libraries containing compounds like 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile[5].
Experimental Protocol: AlphaScreen Target Engagement Assay
Objective: To evaluate the binding affinity and modulatory effect of 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile on a target protein complex. Self-Validating Design: This protocol incorporates a robust negative control, a positive control, and an orthogonal counter-screen to systematically eliminate false positives.
Step 1: Reagent and Plate Preparation
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Action: Prepare the assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
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Causality: BSA prevents non-specific binding of the hydrophobic ethoxy-phenyl moiety to the plastic microplate. Tween-20 reduces bead aggregation, ensuring a homogenous suspension and consistent singlet oxygen diffusion[8].
Step 2: Compound Dispensing
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Action: Using an acoustic liquid handler, dispense 10–50 nL of the compound (in 100% DMSO) into a 1536-well microplate.
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Causality: Acoustic dispensing eliminates tip-based carryover and allows for precise nanoliter volumes, maintaining the final DMSO concentration strictly below 1% to prevent solvent-induced protein denaturation.
Step 3: Target Protein Incubation
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Action: Add the target protein complex (e.g., Biotinylated-Protein A and His-tagged Protein B) to the wells. Incubate for 60 minutes at room temperature.
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Causality: This pre-incubation establishes thermodynamic equilibrium for the compound-target interaction before the introduction of the sterically bulky detection beads.
Step 4: Bead Addition (Critical Light-Sensitive Step)
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Action: Under subdued green lighting (< 100 lux), add Streptavidin-coated Donor beads and Anti-His conjugated Acceptor beads (final concentration 10–20 µg/mL).
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Causality: AlphaScreen beads are profoundly sensitive to ambient light. Exposure to standard laboratory lighting prematurely excites the phthalocyanine, permanently photobleaching the beads and destroying the assay's dynamic range[8].
Step 5: Final Incubation and Readout
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Action: Incubate the plate in the dark for 60 minutes. Read on an Alpha-enabled microplate reader (excitation: 680 nm, emission: 520–620 nm).
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Causality: The specific excitation/emission wavelengths ensure that only proximity-induced singlet oxygen channeling generates a signal, directly correlating to target engagement[6].
Step 6: Data Validation and Counter-Screening (Trustworthiness)
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Action: Calculate the Z'-factor using the controls (Acceptable assay robustness requires Z' > 0.5). Subsequently, run a counter-screen using .
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Causality: Compounds containing conjugated aromatic systems (like the phenyl-isoxazole core) may act as intrinsic singlet oxygen quenchers or color quenchers (absorbing light at 520–620 nm). Omnibeads contain both donor and acceptor fluorophores within a single bead[8]. If the compound reduces the Omnibead signal, it is flagged as an assay-interfering false positive, ensuring that only true target modulators progress.
Workflow Visualization
The following diagram illustrates the logical triage pathway for screening 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile, ensuring scientific integrity through orthogonal validation.
AlphaScreen HTS workflow and hit triage logic for isoxazole-4-carbonitrile derivatives.
Conclusion
3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile represents a highly versatile, Lipinski-compliant scaffold with significant utility in early-stage drug discovery. By understanding its physicochemical properties and employing rigorous, self-validating HTS methodologies like the AlphaScreen platform, researchers can effectively triage this compound to identify genuine biological modulators while systematically eliminating assay artifacts.
References
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ChemSrc Database. "3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile Chemical Properties and CAS Registry." ChemSrc. URL: [Link]
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National Center for Biotechnology Information. "PubChem Bioassay Record for AlphaScreen-based biochemical high throughput primary assay." PubChem Database. URL: [Link]
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BMG LABTECH. "AlphaScreen Technology: Principle and Applications." BMG LABTECH. URL: [Link]
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National Institutes of Health (PMC). "The Use of AlphaScreen Technology in HTS: Current Status." NIH. URL: [Link]
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SciSpace / Springer. "Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles." SciSpace. URL: [Link]
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LabLogic / Hidex. "AlphaScreen Omnibeads Technical Note." LabLogic. URL: [Link]
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